Gramicidin S is a naturally occurring cyclic decapeptide antibiotic, first isolated from the soil bacterium Bacillus brevis in 1944. [, ] Its structure was determined in 1946, marking it as one of the earliest peptide antibiotics to be structurally characterized. [, ] Gramicidin S is classified as a nonribosomally synthesized peptide, meaning its production is not directed by mRNA templates but rather by a specialized multienzyme complex called gramicidin S synthetase. [, , ]
This cyclic peptide holds significant interest for scientific research due to its unique structure-activity relationship, potent antibacterial activity against a range of Gram-positive bacteria, and its potential as a template for the design of novel antimicrobial agents. [, , , , , , ]
Future Directions
Development of Novel Analogs: Further exploration of the structure-activity relationship of gramicidin S through the design and synthesis of novel analogs with enhanced potency, improved selectivity, and reduced toxicity. [, , ]
Overcoming Limitations: Research focused on overcoming the limitations of gramicidin S, such as its hemolytic activity and limited activity against Gram-negative bacteria, by developing analogs with improved pharmacological profiles. [, , , ]
Related Compounds
[1-N-methyl-L-valine]–gramicidin S
Compound Description: This analog of gramicidin S replaces one of the L-valine residues with N-methyl-L-valine. This substitution results in a significant decrease in antibacterial activity compared to gramicidin S. []
Relevance: This analog highlights the importance of the NH group of L-valine residues in gramicidin S for maintaining the conformation necessary for its biological activity. The reduced activity of [1-N-methyl-L-valine]–gramicidin S compared to gramicidin S suggests that even a single substitution can significantly impact the overall efficacy. []
[1,1′-di-N-methyl-L-valine]–gramicidin S
Compound Description: In this analog, both L-valine residues in gramicidin S are replaced with N-methyl-L-valine. This analog also exhibits weak antibacterial activity compared to gramicidin S. []
Relevance: Similar to [1-N-methyl-L-valine]–gramicidin S, this analog reinforces the critical role of the NH group in L-valine for the activity of gramicidin S. The complete substitution of both L-valine residues further diminishes the antibacterial activity, underscoring the importance of these specific amino acid residues and their configuration for the biological function of gramicidin S. []
[L-Pro4, D-Phe5]-gramicidin S
Compound Description: This analog of gramicidin S features a swap in the position of the L-proline and D-phenylalanine residues in the β-turn part of the molecule. It retains comparable antibacterial activity to gramicidin S against Bacillus subtilis and Micrococcus flavus but shows half the activity against other microorganisms. []
Relevance: This analog suggests that the specific positioning of proline residues in gramicidin S plays a crucial role in its broad-spectrum antibacterial activity. While the analog maintains comparable activity against certain microorganisms, its reduced efficacy against others highlights the subtle structural requirements for interacting with diverse bacterial targets. Unlike gramicidin S, [L-Pro4, D-Phe5]-gramicidin S does not have the same conformation in an aqueous solution. []
[L-Pro4,4′, D-Phe5,5′]-gramicidin S
Compound Description: This analog involves replacing both instances of the D-Phe-L-Pro sequence in gramicidin S with L-Pro-D-Phe. This change results in a near-complete loss of antibacterial activity. []
Relevance: This analog emphasizes the significance of the D-Phe–Pro sequence in gramicidin S for its antibacterial action. The complete substitution of this sequence disrupts the structural features critical for binding to bacterial targets, leading to a significant loss of activity compared to gramicidin S. This finding underlines the importance of this specific dipeptide sequence for the antibiotic's mechanism of action. []
Sesquigramicidin S
Compound Description: Sesquigramicidin S is a macro-ring analog of gramicidin S with a larger ring size, consisting of three repeats of the L-Val–L-Orn–L-Leu–D-Phe–L-Pro- unit. It exhibits weaker antibacterial activity than gramicidin S but demonstrates a synergistic effect when combined with the parent compound. []
Relevance: This analog provides insights into the impact of ring size on the biological activity of gramicidin S. While the increased ring size in Sesquigramicidin S weakens its inherent antibacterial activity, the synergistic effect observed with gramicidin S suggests that both compounds might target different bacterial components or act through distinct mechanisms, leading to enhanced efficacy when used together. []
Digramicidin S
Compound Description: Digramicidin S, another macro-ring analog, possesses an even larger ring size than sesquigramicidin S, featuring four repeats of the L-Val–L-Orn–L-Leu–D-Phe–L-Pro- unit. Similar to sesquigramicidin S, it displays weaker antibacterial activity compared to gramicidin S and exhibits synergy when combined with it. []
Relevance: The reduced antibacterial activity of digramicidin S further confirms the influence of ring size on the biological function of gramicidin S. Despite the larger ring, the synergistic interaction with gramicidin S indicates a potential for combined antibiotic therapy. This observation reinforces the idea that modulating the ring size in gramicidin S analogs could lead to compounds with altered activity profiles and potential for synergistic effects. []
H–(L-Val–L-Orn–L-Leu–D-Phe–L-Pro)n–OH (n=2, 3, and 4)
Compound Description: These linear peptides represent different chain lengths of the repeating unit found in gramicidin S. The analogs with n=2, 3, and 4 correspond to one, one and a half, and two repeats of the core pentapeptide sequence, respectively. []
Relevance: Comparing these linear analogs with the cyclic gramicidin S and its macro-ring analogs helps understand the importance of cyclization for activity. These linear forms demonstrate weaker antibacterial effects than gramicidin S, highlighting the significance of the cyclic structure for optimal target binding and biological activity. This comparison emphasizes that the constrained conformation resulting from cyclization is crucial for the potent antibiotic action of gramicidin S. []
[ΔPhe4,4′]gramicidin S
Compound Description: This analog incorporates dehydrophenylalanine (ΔPhe) residues in place of the d-phenylalanine residues at positions 4 and 4′ in gramicidin S. [] The dehydrophenylalanine moiety was introduced by dehydroazlactonization of the β-phenylserine residue. [] This analog exhibits potent antibacterial activity against Gram-positive bacteria. []
Relevance: The potent activity of [ΔPhe4,4′]gramicidin S suggests that introducing dehydrophenylalanine residues can enhance the molecule's antimicrobial properties, possibly by further stabilizing the β-sheet conformation thought to be essential for the activity of gramicidin S. []
Compound Description: A series of cyclic gramicidin S analogs with ring sizes ranging from 4 to 14 amino acid residues were synthesized to evaluate the effect of ring size on their structure and activity. []
Relevance: These studies revealed a correlation between ring size, secondary structure, and biological activity. Peptides with ring sizes of 6, 10, and 14 residues exhibited β-sheet structures, while those with 8 or 12 residues were largely disordered. [] This finding emphasizes that the ring size significantly influences the conformational preferences of gramicidin S analogs. Importantly, only peptides with 10 or more residues showed activity against Escherichia coli outer membranes. [] This result reinforces the importance of an optimal ring size for the membrane-disrupting activity of gramicidin S and its analogs. Further modifications in these analogs, like substitutions in hydrophobic and basic residues, led to compounds with improved activity profiles and reduced hemolytic activity compared to gramicidin S. [] These findings highlight the potential for fine-tuning the therapeutic index of gramicidin S analogs through ring size variations and specific amino acid substitutions. []
Additional Analogs
Source and Classification
Gramicidin S is produced by Brevibacillus brevis, a gram-positive bacterium. It belongs to the class of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases (NRPS). This classification highlights its distinct biosynthetic pathway compared to ribosomally synthesized peptides. Gramicidin S is characterized by its cyclic structure, composed of two identical pentapeptides linked head-to-tail.
Synthesis Analysis
The synthesis of gramicidin S involves a complex biosynthetic pathway mediated by two key enzymes: gramicidin S synthetase I (GrsA) and gramicidin S synthetase II (GrsB). The synthesis process can be summarized as follows:
Module Structure: The biosynthetic pathway consists of five modules that recognize, activate, and condense amino acids to form gramicidin S.
Enzyme Domains:
GrsA contains three domains:
Adenylation (A) domain: Activates amino acids using ATP.
Thiolation (T) domain: Covalently attaches the activated amino acid to a carrier protein.
Epimerization (E) domain: Converts L-amino acids to D-amino acids.
GrsB has four modules that include condensation (C), adenylation (A), thiolation (T), and a thioesterase (TE) domain responsible for cyclization and release of the final product.
Cyclization Process: The TE domain facilitates the cyclization of the linear precursor, resulting in the formation of the cyclic decapeptide.
Recent advancements in synthetic methods have also allowed for the production of gramicidin S analogs via solid-phase peptide synthesis, enhancing yield and purity without requiring side chain protection .
Molecular Structure Analysis
Gramicidin S is a cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. Its structure features:
Cyclic Configuration: The two identical pentapeptides are joined head-to-tail, forming a ring structure.
Amphiphilic Nature: The molecule contains hydrophobic amino acids such as D-Phe, Val, and Leu, alongside charged amino acids like L-Orn, contributing to its interaction with lipid membranes.
Beta-Sheet Formation: Gramicidin S adopts an anti-parallel beta-sheet conformation that is crucial for its biological function .
Relevant Data
Molecular Formula: C₁₄H₁₈N₄O₃
Molecular Weight: 286.32 g/mol
Chemical Reactions Analysis
Gramicidin S participates in various chemical reactions primarily involving membrane interactions:
Membrane Disruption: Gramicidin S interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
Electrostatic Interactions: The cationic nature of gramicidin S allows it to bind effectively to negatively charged components of bacterial membranes.
These interactions are critical for its antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of gramicidin S primarily involves:
Membrane Permeabilization: Gramicidin S disrupts the lipid bilayer of bacterial membranes, leading to leakage of essential ions and metabolites.
Formation of Ion Channels: It is hypothesized that gramicidin S forms ion channels within the membrane, facilitating the uncontrolled flow of ions, which disrupts cellular homeostasis.
The precise molecular interactions involve hydrophobic interactions with lipid tails and electrostatic attractions with membrane phospholipids .
Physical and Chemical Properties Analysis
Gramicidin S exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and organic solvents due to its amphiphilic nature.
Stability: Gramicidin S is relatively stable under physiological conditions but can be degraded by proteolytic enzymes.
Hemolytic Activity: While effective as an antibiotic, gramicidin S exhibits hemolytic properties at low concentrations, limiting its use primarily to topical applications.
Relevant Data
pH Stability Range: Effective between pH 5-8
Storage Conditions: Should be stored at low temperatures away from light to maintain stability.
Applications
Gramicidin S has several scientific applications:
Antibiotic Use: Primarily used topically due to its hemolytic nature; effective against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Research Tool: Utilized in studies investigating membrane dynamics and antimicrobial resistance mechanisms.
Analog Development: Ongoing research focuses on synthesizing analogs with enhanced efficacy or reduced toxicity for potential therapeutic applications .
Gramicidin Gramicidin A Gramicidin A(1) Gramicidin B Gramicidin C Gramicidin D Gramicidin Dubos Gramicidin J Gramicidin K Gramicidin NF Gramicidin P Gramicidin S Gramicidin, Linear Gramicidins Gramoderm Linear Gramicidin
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceramidase inhibitor; inhibits proliferation in SKOV3 ovarian carcinoma cells (IC50 = 3.9 μM). Induces accumulation of ceramide species and decreases sphingosine and sphingosine-1-phosphate (S1P) levels in SKOV3 cells.
Potent allosteric potentiator at the rat mGlu5 receptor (EC50 = 9 nM); binds to the MPEP (Cat. No. 1212) allosteric site (Ki app = 244 nM). Selective for mGlu5 over mGlu1 and mGlu2 receptors (EC50 values are 557 nM and 1.51 μM for mGlu1 and mGlu2 respectively). Potentiates both DHPG-induced LTP and threshold θ-burst stimulation (TBS)-induced LTP in rat hippocampal slices.
Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA). Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.
MFZ 10-7(cas 1224431-15-5) is a high affinity negative allosteric modulator at the mGlu5 receptor (Ki = 0.67 nM). Potently inhibits mGlu5 glutamate-mediated calcium mobilization (IC50 = 1.22 nM). Inhibits cocaine-taking and cocaine-seeking behavior in rats.
DV 7028 Hydrochloride (cas# 133364-62-2) is a useful research chemical. DV 7028 Hydrochloride displayed potent 5-HT2 antagonist activity. The compound had moderate a1 receptor antagonism and the potency inhibiting head twitches was about one-third that of ketanserin. Selective 5-HT2A receptor antagonist (Ki = 22 nM for at 5-HT2 receptors). Exhibits no affinity for 5-HT1A, 5-HT1B or 5-HT1D receptors. Inhibits collagen-induced serotonin secretion and platelet aggregation; displays no effect on serotonin uptake by platelets. Shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models.
Fluorescent probe for imaging hydrogen peroxide (H2O2) in mitochondria of living cells. Displays enhanced emission at 528 nm in the presence of H2O2. Selective for H2O2 over superoxide, nitric oxide and hydroxyl radical. Detects local increases in H2O2 in an in vitro model of Parkinson's Disease.